Methyl 1-{4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-YL}-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 1-(4-oxo-6,8-dioxabicyclo[321]oct-2-yl)-1H-pyrazole-3-carboxylate is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-{4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-YL}-1H-pyrazole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclic core, 6,8-dioxabicyclo[3.2.1]octane, from aldehydes and methyl vinyl ketone
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Potential pharmaceutical applications include the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 1-{4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-YL}-1H-pyrazole-3-carboxylate involves its interaction with molecular targets through its functional groups. The bicyclic structure allows for specific binding interactions, while the pyrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: A precursor in the synthesis of the target compound.
Levoglucosenone: Another bicyclic compound with similar structural features.
Cyclopentyl methyl ether: Used in similar synthetic applications.
Uniqueness
Methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate is unique due to its combination of a bicyclic core and a pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)pyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-16-10(15)6-2-3-13(12-6)7-4-8(14)11-17-5-9(7)18-11/h2-3,7,9,11H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCACUFSEGLKOPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2CC(=O)C3OCC2O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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